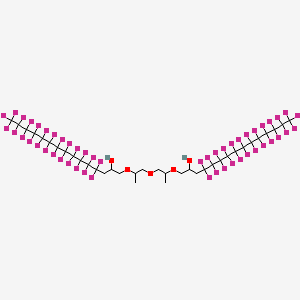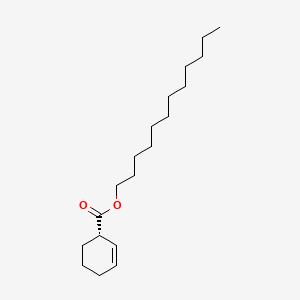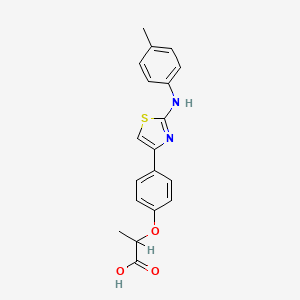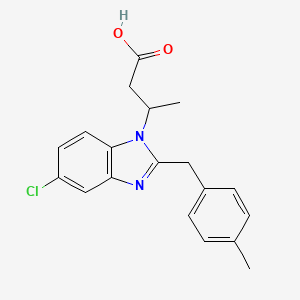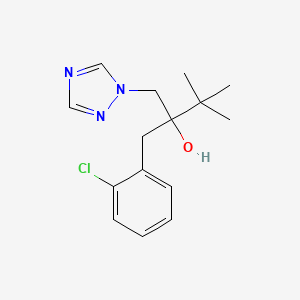
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 2-hydroxy-3,3-dimethylbutylamine.
Formation of Intermediate: The reaction between 2-chlorobenzyl chloride and 2-hydroxy-3,3-dimethylbutylamine forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization with 1,2,4-triazole under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. For example, in antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and properties compared to other triazole derivatives.
Eigenschaften
CAS-Nummer |
76674-05-0 |
|---|---|
Molekularformel |
C15H20ClN3O |
Molekulargewicht |
293.79 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol |
InChI |
InChI=1S/C15H20ClN3O/c1-14(2,3)15(20,9-19-11-17-10-18-19)8-12-6-4-5-7-13(12)16/h4-7,10-11,20H,8-9H2,1-3H3 |
InChI-Schlüssel |
DETXAJGVVCIVAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC1=CC=CC=C1Cl)(CN2C=NC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


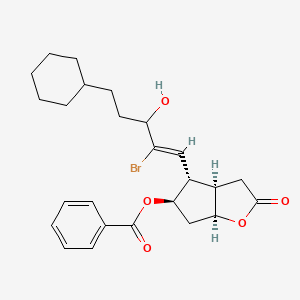

![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)



